molecular formula C20H21N5O2S B2490171 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034347-09-4

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2490171
CAS No.: 2034347-09-4
M. Wt: 395.48
InChI Key: TVVUEXODEVCRSW-UHFFFAOYSA-N
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Description

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the piperidine ring and the benzamide group. Common reagents used in these steps include thionyl chloride, acetic anhydride, and various amines. Reaction conditions may involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

3-acetamido-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13(26)22-16-5-2-4-14(12-16)18(27)23-15-7-10-25(11-8-15)20-24-17-6-3-9-21-19(17)28-20/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVUEXODEVCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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